Cellular Growth Inhibition Potency: JQKD82 vs. KDM5-C49 and KDM5-C70
JQKD82 dihydrochloride demonstrates significantly higher potency in suppressing the growth of multiple myeloma cells compared to its direct analogs, the active metabolite KDM5-C49 and the alternative prodrug KDM5-C70 [1].
| Evidence Dimension | Cell growth inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.42 μM |
| Comparator Or Baseline | KDM5-C49 (IC50 > 10 μM) and KDM5-C70 (IC50 = 3.1 μM) |
| Quantified Difference | JQKD82 is >23.8-fold more potent than KDM5-C49 and 7.4-fold more potent than KDM5-C70 |
| Conditions | MM.1S multiple myeloma cells, 5-day culture, MTT assay |
Why This Matters
This superior potency directly translates to a lower effective concentration required in cellular assays, reducing compound usage and potential off-target effects at higher doses.
- [1] Ohguchi Y, et al. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma. Blood Cancer Discov. 2021;2(4):370-387. View Source
